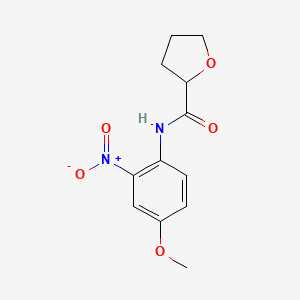
4-(Propoxycarbonyl)phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propoxycarbonyl)phenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further connected to a 3-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxycarbonyl)phenyl 3-nitrobenzoate typically involves the esterification of 4-(propoxycarbonyl)phenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Propoxycarbonyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction: 4-(Propoxycarbonyl)phenyl 3-aminobenzoate.
Hydrolysis: 4-(Propoxycarbonyl)phenol and 3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Propoxycarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Propoxycarbonyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can undergo electrophilic substitution, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenoxycarbonyl)benzyl 3-nitrobenzoate
- 4-(Propoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate
Uniqueness
4-(Propoxycarbonyl)phenyl 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propoxycarbonyl and nitro groups allows for a wide range of chemical modifications and applications. Its structure also enables it to participate in various reactions, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H15NO6 |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(4-propoxycarbonylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C17H15NO6/c1-2-10-23-16(19)12-6-8-15(9-7-12)24-17(20)13-4-3-5-14(11-13)18(21)22/h3-9,11H,2,10H2,1H3 |
InChI Key |
KODPZKDAIPOEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10974848.png)
![{11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone](/img/structure/B10974851.png)
![3-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10974857.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974861.png)
![N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974865.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B10974867.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10974874.png)

![2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10974896.png)
![2-[(3-Fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974899.png)
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B10974903.png)
![N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B10974906.png)
![1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile](/img/structure/B10974910.png)
![3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B10974911.png)
